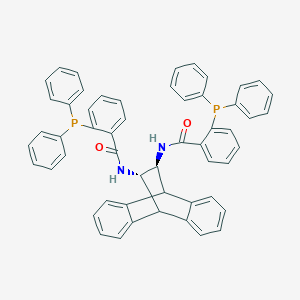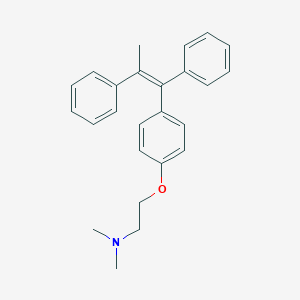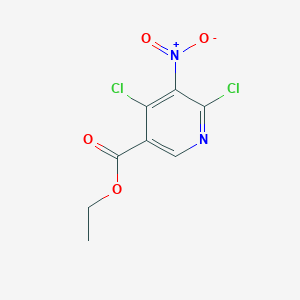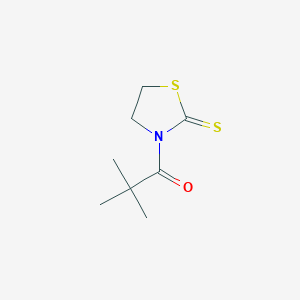
(S,S)-ANDEN-Phenyl Trost Ligand
Übersicht
Beschreibung
The Trost ligand is a diphosphine used in the palladium-catalyzed Trost asymmetric allylic alkylation . The (S,S)-ANDEN-Phenyl Trost Ligand is a type of Trost ligand .
Synthesis Analysis
An improved chemical process has been developed for the synthesis of (S, S)-DACH-Ph Trost ligand. The amidation of 2-diphenylphosphinylbenzoic acid and (S, S)-diaminocyclohexane is promoted by stoichiometric CDI and catalytic imidazole hydrochloride .Molecular Structure Analysis
The molecular formula of this compound is C44H40N2O2P2 . The average mass is 690.748 Da and the monoisotopic mass is 690.256531 Da .Chemical Reactions Analysis
The Trost ligand is used in the palladium-catalyzed Trost asymmetric allylic alkylation . This reaction allows for the rapid synthesis of a diverse range of chiral products with a limited number of chemical transformations .Physical And Chemical Properties Analysis
The this compound has a boiling point of 817.0±65.0 °C at 760 mmHg . The vapour pressure is 0.0±2.9 mmHg at 25°C . The enthalpy of vaporization is 118.8±3.0 kJ/mol . The flash point is 447.9±34.3 °C .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis of α-Allyl-α-aryldihydrocoumarins and 3-Isochromanones : The (S,S)-ANDEN-Phenyl Trost Ligand is utilized in the enantioselective synthesis of α-allyl-α-aryldihydrocoumarins and 3-isochromanones through Pd-catalyzed decarboxylative asymmetric allylic alkylation. This method allows for the creation of these compounds with high yields and excellent enantioselectivities (Akula & Guiry, 2016).
Formation of α-Allyl-α-Arylcyclopentanones : Another application is in the highly enantioselective formation of α-allyl-α-arylcyclopentanones. This process employs the ligand in Pd-catalysed decarboxylative asymmetric allylic alkylation, yielding products with exceptional enantioselectivities and demonstrating its efficiency in forming all-carbon quaternary stereogenic centers (Akula, Doran, & Guiry, 2016).
Asymmetric Allylic Alkylations of Allenes : The ligand is also instrumental in dynamic kinetic asymmetric allylic alkylations of allenes, providing access to allenes with high enantiomeric excess. This method demonstrates a unique dependence on the base used in the reaction (Trost, Fandrick, & Dinh, 2005).
Catalytic Enantioselective Synthesis of N-C Axially Chiral Sulfonamides : Employing the (S,S)-Trost ligand in a reaction with allyl acetate and anionic species from various sulfonamides, researchers achieved enantioselective synthesis of N-allylated sulfonamide derivatives. This process underscores the ligand’s ability to impart chirality to sulfonamides (Kikuchi et al., 2019).
Enantioselective Synthesis of Tetrahydroisoquinolines : The ligand is used in the palladium-catalyzed asymmetric intramolecular Friedel-Crafts type allylic alkylation of phenols, facilitating the synthesis of C4 substituted tetrahydroisoquinolines with notable yields, regioselectivity, and enantioselectivity (Zhao et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-diphenylphosphanyl-N-[(15S,16S)-16-[(2-diphenylphosphanylbenzoyl)amino]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H42N2O2P2/c57-53(45-33-17-19-35-47(45)59(37-21-5-1-6-22-37)38-23-7-2-8-24-38)55-51-49-41-29-13-15-31-43(41)50(44-32-16-14-30-42(44)49)52(51)56-54(58)46-34-18-20-36-48(46)60(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H,(H,55,57)(H,56,58)/t49?,50?,51-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKZNCOFLFMFHP-VRNAFJHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N[C@@H]4[C@H](C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H42N2O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451542 | |
| Record name | (S,S)-ANDEN-Phenyl Trost Ligand | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
812.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138517-65-4 | |
| Record name | (S,S)-ANDEN-Phenyl Trost Ligand | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)








